4-(2-Methoxybenzoyl)benzoic acid
Description
4-(2-Methoxybenzoyl)benzoic acid is a benzoic acid derivative featuring a methoxy-substituted benzoyl group at the 4-position of the aromatic ring. This compound has a molecular formula of C₁₅H₁₂O₄ and a molecular weight of 256.26 g/mol, with a benzophenone-like scaffold where the 4-methoxybenzoyl moiety is attached to the benzoic acid backbone. Such compounds are typically synthesized via Friedel-Crafts acylation or condensation reactions, as seen in related benzophenone-carboxylic acid derivatives .
Similar derivatives have been explored for applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .
Properties
Molecular Formula |
C15H12O4 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
4-(2-methoxybenzoyl)benzoic acid |
InChI |
InChI=1S/C15H12O4/c1-19-13-5-3-2-4-12(13)14(16)10-6-8-11(9-7-10)15(17)18/h2-9H,1H3,(H,17,18) |
InChI Key |
YKIHEPBGSBLHFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The biological and chemical properties of benzoic acid derivatives are highly sensitive to substituent positions and functional groups. Key comparisons include:
Key Observations :
- Substituent Position : The position of the methoxy group significantly impacts electronic effects. For example, 4-hydroxy-3-methoxybenzoic acid (vanillic acid) exhibits stronger hydrogen-bonding capacity and antioxidant activity compared to its 3-hydroxy-4-methoxy isomer (isovanillic acid) .
- Functional Groups: The addition of electron-donating groups (e.g., methoxy, amino) enhances solubility and bioactivity. For instance, rhodamine derivatives with dibutylamino groups exhibit fluorescence properties useful in materials science .
Physicochemical Properties
- Acidity : Carboxylic acid pKa values range from 4.2–4.8 for benzoic acid derivatives, with electron-withdrawing groups (e.g., nitro) lowering pKa and electron-donating groups (e.g., methoxy) raising it .
- Solubility : Methoxy and hydroxyl groups improve water solubility. For example, 4-hydroxybenzoic acid derivatives are more soluble than their methoxy counterparts .
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